molecular formula C19H22N6O3S B2708137 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448047-76-4

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

カタログ番号: B2708137
CAS番号: 1448047-76-4
分子量: 414.48
InChIキー: JUAIYUAMGQSPQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a synthetic chemical compound featuring a pyrazole-triazole hybrid scaffold, designed for advanced pharmaceutical and biochemical research. This molecule is of significant interest in medicinal chemistry for its potential as a selective kinase inhibitor. Its structure, which incorporates a 5-methyl-1-phenyl-1H-pyrazole moiety linked to a sulfonylpiperidine-bearing 1,2,4-triazole, is often explored for modulating key signaling pathways involved in cell proliferation and inflammation. Researchers can utilize this compound as a key intermediate or a core scaffold in the design and synthesis of novel therapeutic agents, particularly in oncology and immunology. It is also a valuable candidate for high-throughput screening campaigns to identify new biologically active molecules. The product is supplied with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-14-17(12-21-25(14)15-6-4-3-5-7-15)18(26)24-10-8-16(9-11-24)29(27,28)19-22-20-13-23(19)2/h3-7,12-13,16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAIYUAMGQSPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a novel derivative that combines pyrazole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antibacterial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Property Details
IUPAC Name (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
Molecular Formula C20H24N6O2S
Molecular Weight 396.51 g/mol
CAS Number Not available

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing pyrazole and triazole rings. These activities include:

  • Anticancer Activity
    • Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of breast and lung cancer cells .
    • A study demonstrated that the compound interacts with specific proteins involved in cancer cell proliferation, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antibacterial Activity
    • The presence of the triazole moiety is linked to enhanced antibacterial properties. Compounds similar to our target have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antibacterial activity .
    • In vitro assays revealed that these compounds inhibit bacterial growth by disrupting cellular processes, potentially targeting bacterial enzymes or membranes .
  • Anti-inflammatory Effects
    • The compound's anti-inflammatory potential has been assessed through various models. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which play crucial roles in inflammatory processes .
    • In animal models, compounds with similar structures have shown a reduction in inflammation markers, supporting their use in treating inflammatory diseases .

Mechanistic Studies

The biological activity of the target compound is likely mediated through several mechanisms:

Molecular Docking Studies

Molecular docking studies have been conducted to predict how the compound interacts with biological targets. For example:

  • Docking simulations with human prostaglandin reductase (PTGR2) suggest that the compound forms stable complexes, indicating potential inhibitory activity against this enzyme .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of the compound:

  • Modifications at specific positions on the pyrazole or triazole rings can significantly enhance potency against cancer cells or bacteria.

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

  • Case Study 1: Anticancer Efficacy
    • A derivative of pyrazole was tested against A549 lung cancer cells and showed an IC50 value of 15 µM, indicating potent anticancer activity.
  • Case Study 2: Antibacterial Testing
    • A related compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , exhibit promising anticancer properties. For instance, derivatives of pyrazole have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. The incorporation of the triazole moiety may enhance these effects due to its ability to interact with multiple biological targets .

Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies indicate that pyrazole derivatives can inhibit bacterial growth and exhibit antifungal activity. This is particularly relevant in the context of increasing antibiotic resistance, making novel compounds like this one valuable in developing new therapeutic agents .

Case Studies

StudyFindings
Anticancer Activity Study Demonstrated that pyrazole derivatives significantly inhibited cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .
Antimicrobial Efficacy Study Showed that the compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition Assay Found that the compound effectively inhibited key enzymes involved in tumor metabolism, suggesting a mechanism for its anticancer effects .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Compound Name Structural Features Key Differences Hypothesized Impact
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Dihydropyrazole core, pyridinyl methanone Saturated pyrazoline ring vs. unsaturated pyrazole in target Reduced aromaticity may decrease metabolic stability.
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazolo-pyrimidine hybrid, dimethylpyrazole Extended π-system (pyrimidine) vs. triazole-sulfonyl in target Enhanced kinase inhibition potential due to planar heterocycle.
(1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Methanesulfonyl group, tert-butyl substituent Methanesulfonyl vs. triazole-sulfonyl; bulky tert-butyl group Altered solubility and steric hindrance may affect target binding.

Functional Group Analysis

  • Sulfonyl vs. Non-Sulfonyl Derivatives: The triazole-sulfonyl group in the target compound distinguishes it from analogs like [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (non-sulfonated) . Sulfonyl groups improve aqueous solubility and enable hydrogen bonding, critical for pharmacokinetics and target engagement .
  • Methyl Substituents: The 5-methylpyrazole and 4-methyltriazole in the target compound may enhance metabolic stability compared to unmethylated analogs (e.g., (5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone ), as methyl groups often block oxidative metabolism .

Piperidine Modifications

The piperidine ring in the target compound is sulfonated at the 4-position, unlike 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one , which features an acetylated piperidine. Sulfonation likely increases polarity and reduces membrane permeability compared to acetylated derivatives, impacting bioavailability .

Q & A

Q. What are the recommended strategies for synthesizing the pyrazole and triazole moieties in the target compound?

The pyrazole core can be synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by hydrolysis to yield the carboxylic acid derivative . For the triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 3-azido-5-methyl-1-phenyl-1H-pyrazole and terminal alkynes in THF/water with copper sulfate and sodium ascorbate at 50°C for 16 hours is effective .

Q. How can the sulfonyl-piperidine linker be incorporated into the structure?

The sulfonyl group can be introduced via sulfonylation of a piperidin-4-one intermediate using chlorosulfonic acid or a sulfonyl chloride derivative. For example, reacting 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one with appropriate reagents under anhydrous conditions ensures efficient coupling .

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., pyrazolyl-triazole hybrids in ) .
  • NMR/IR spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR; pyrazole proton signals at δ 6.5–7.5 ppm in ¹H NMR) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during triazole coupling?

  • Solvent system : Use THF/water (3:1) to balance solubility and reactivity .
  • Catalyst loading : Optimize copper sulfate (5 mol%) and sodium ascorbate (10 mol%) to minimize side reactions .
  • Temperature control : Maintain 50°C for 16 hours to ensure complete cycloaddition without decomposition .

Q. How should contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved?

  • Side product analysis : Use GC-MS or HPLC to identify byproducts (e.g., incomplete sulfonylation or oxidation intermediates) .
  • DFT calculations : Compare experimental NMR shifts with computational predictions to assign ambiguous signals .

Q. What methodologies are suitable for evaluating the compound’s antimicrobial activity?

  • Agar dilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µg/mL .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bacteriostatic vs. bactericidal effects .

Mechanistic and Theoretical Investigations

Q. What role does the sulfonyl group play in modulating biological activity?

The sulfonyl group enhances binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) by forming hydrogen bonds with active-site residues. Computational docking studies (AutoDock Vina) can validate these interactions .

Q. How can DFT studies inform the electronic structure of the compound?

  • HOMO-LUMO analysis : Predict reactivity sites (e.g., electron-deficient triazole ring) .
  • Electrostatic potential maps : Identify regions prone to nucleophilic/electrophilic attacks .

Data Interpretation and Reproducibility

Q. How can crystallization challenges be addressed for X-ray analysis?

  • Solvent screening : Use vapor diffusion with DMF/ethanol (1:1) to obtain suitable crystals .
  • Temperature gradients : Slow cooling from 60°C to 4°C improves crystal lattice formation .

Q. What steps ensure reproducibility in multi-step syntheses?

  • Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) after each step .
  • Stoichiometric precision : Monitor reaction progress via TLC to avoid excess reagent accumulation .

Biological Activity Profiling

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify the phenyl (e.g., 4-fluoro substitution) or triazole (e.g., methyl to ethyl) groups .
  • Enzyme assays : Test inhibition of COX-2 or 5-lipoxygenase to link structural features to anti-inflammatory activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。